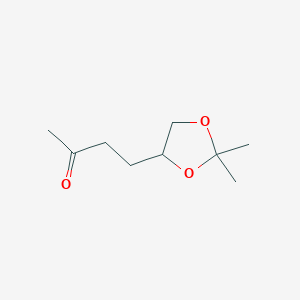
1,3-Dithiolane, 2-heptyl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane, 2-heptyl-2-methyl- is an organic compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3 The specific compound, 2-heptyl-2-methyl-1,3-dithiolane, has a heptyl group and a methyl group attached to the second carbon of the dithiolane ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes are typically synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 2-heptyl-2-methyl-1,3-dithiolane, the synthesis involves the reaction of a suitable carbonyl compound with 2-heptyl-2-methyl-1,3-dithiolane under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3, and peracids are commonly used for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4, and Zn/HCl are typical reducing agents for 1,3-dithiolanes.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
科学研究应用
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, have several applications in scientific research:
Chemistry: Used as protecting groups for carbonyl compounds and in the synthesis of complex molecules.
Biology: Studied for their potential as enzyme inhibitors and in the development of bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1,3-dithiolanes involves the interaction of the sulfur atoms with various molecular targets. The sulfur atoms can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
1,3-Dithiolanes are similar to 1,3-dithianes, which also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms. Compared to 1,3-dithianes, 1,3-dithiolanes are generally more reactive due to the presence of the sulfur atoms at adjacent positions, which can lead to increased ring strain and reactivity .
List of Similar Compounds
1,3-Dithiane: A six-membered ring with sulfur atoms at positions 1 and 3.
2-Ethyl-2-methyl-1,3-dithiolane: A similar compound with an ethyl and a methyl group attached to the second carbon of the dithiolane ring.
2,2-Dimethyl-1,3-dithiolane: A compound with two methyl groups attached to the second carbon of the dithiolane ring.
属性
CAS 编号 |
147777-28-4 |
|---|---|
分子式 |
C11H22S2 |
分子量 |
218.4 g/mol |
IUPAC 名称 |
2-heptyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI 键 |
VTRIENSAJQYGFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(SCCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
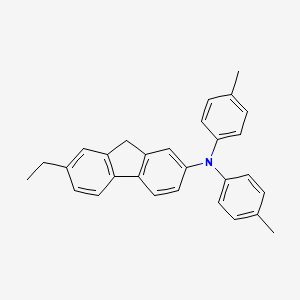
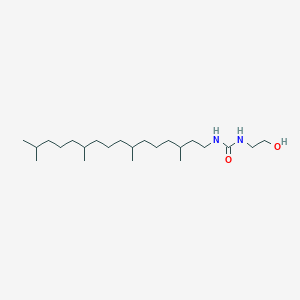
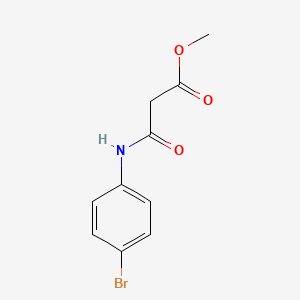
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
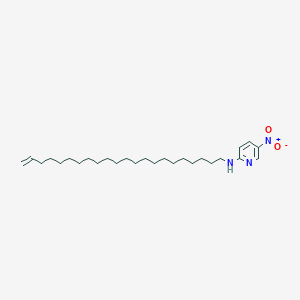
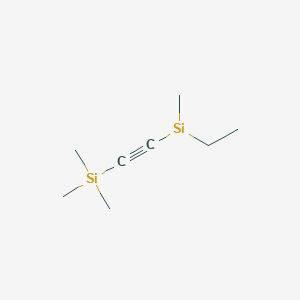
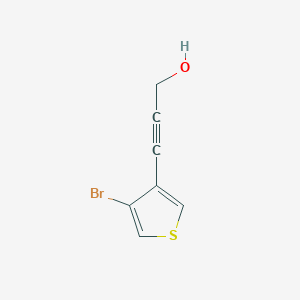
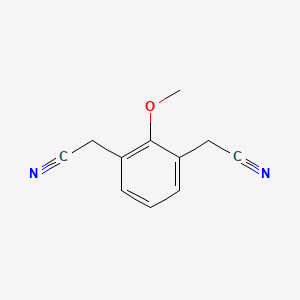
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
